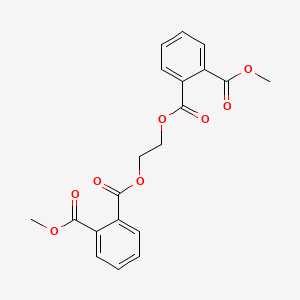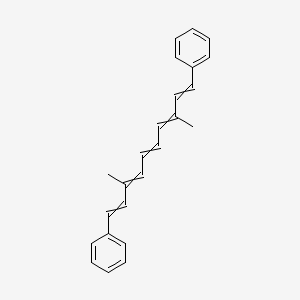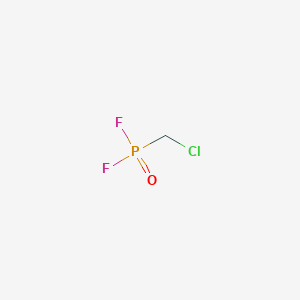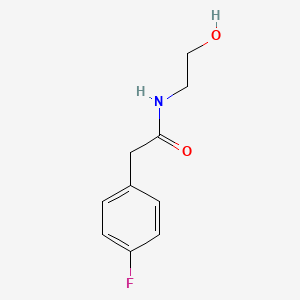
2-(4-Fluorophenyl)-N-(2-hydroxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-N-(2-hydroxyethyl)acetamide is an organic compound that features a fluorophenyl group attached to an acetamide moiety, with a hydroxyethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 4-fluoroaniline with ethyl chloroacetate to form an intermediate, which is then hydrolyzed and reacted with ethanolamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(4-Fluorophenyl)-N-(2-oxoethyl)acetamide.
Reduction: Formation of 2-(4-Fluorophenyl)-N-(2-aminoethyl)acetamide.
Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.
科学的研究の応用
2-(4-Fluorophenyl)-N-(2-hydroxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-N-(2-hydroxyethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-N-(2-hydroxyethyl)acetamide
- 2-(4-Bromophenyl)-N-(2-hydroxyethyl)acetamide
- 2-(4-Methylphenyl)-N-(2-hydroxyethyl)acetamide
Uniqueness
2-(4-Fluorophenyl)-N-(2-hydroxyethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, potentially improving its pharmacokinetic profile compared to its analogs.
特性
CAS番号 |
459-14-3 |
|---|---|
分子式 |
C10H12FNO2 |
分子量 |
197.21 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-8(2-4-9)7-10(14)12-5-6-13/h1-4,13H,5-7H2,(H,12,14) |
InChIキー |
HRPAHTUBNPTKCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)NCCO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


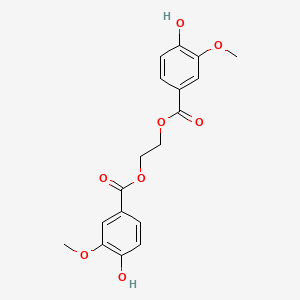

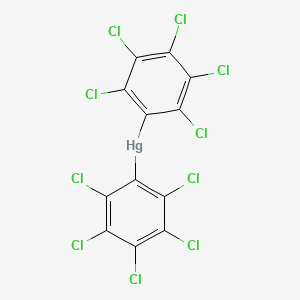

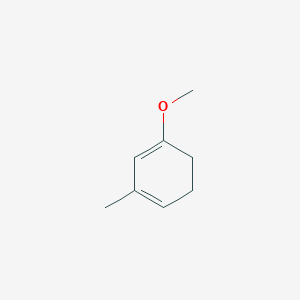
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
